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Compound of Interest

Compound Name: BAY-299

Cat. No.: B1574167

1.1 Introduction BAY-299 is a potent, selective, and cell-active chemical probe acting as a dual
inhibitor of Bromodomain-containing protein 1 (BRD1/BRPF2) and TATA-box binding protein
Associated Factor 1 (TAF1).[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), BAY-299
provides a precision tool to dissect the specific roles of BRPF2 and TAF1 in chromatin
regulation, particularly in Acute Myeloid Leukemia (AML) and neurodevelopmental pathways.

Critical Note on In Vivo Utility: While BAY-299 exhibits nanomolar potency in vitro (

~67 nM for BRPF2), its in vivo pharmacokinetic (PK) profile in rodents requires careful
formulation to ensure sufficient exposure.[1] This guide outlines the mandatory validation steps
to transition this probe from a petri dish to a rat model.

1.2 Chemical Identity & Controls To ensure scientific rigor, all in vivo studies must utilize the
designated negative control to rule out off-target toxicity.
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Feature Chemical Probe Negative Control

Name BAY-299 BAY-364

Target BRD1 (BRPF2), TAF1 (BD2) Inactive (Structural Analog)
MW 429.47 g/mol 401.4 g/mol

CAS 2080306-23-4 N/A (Proprietary/SGC)
Solubility Low (Aqueous); High (DMSO) Low (Aqueous)

Primary Use Chromatin reader inhibition Off-target toxicity baseline

PART 2: MECHANISM OF ACTION (Visualization)

BAY-299 functions by competitively binding to the acetyl-lysine (KAc) recognition pocket of the
bromodomains.[1] This blockade prevents the recruitment of the MOZ/MORF histone
acetyltransferase (HAT) complex to chromatin, thereby downregulating specific oncogenes
(e.g., in AML).
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Figure 1: Mechanism of Action.[1] BAY-299 competitively displaces BRD1/TAF1 from
acetylated chromatin, disrupting the MOZ/MORF transcriptional machinery.

PART 3: FORMULATION & DOSING PROTOCOLS

3.1 Solubility Challenge BAY-299 is lipophilic and poorly soluble in pure water.[1] Standard
saline formulations will result in precipitation and failed delivery.[1] The following "Gold
Standard" formulation is validated for rat IP/PO administration.

3.2 Recommended Vehicle (Solution)
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e Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH20][3]

o Stability: Prepare fresh daily. Stable for <24 hours at room temperature.

Step-by-Step Preparation (Example: 10 mL at 5 mg/mL):

o Weigh: Measure 50 mg of BAY-299 powder.

e Dissolve (Phase 1): Add 0.5 mL of DMSO (anhydrous). Vortex and sonicate until completely
clear (amber solution).

e Co-solvent (Phase 2): Add 4.0 mL of PEG300. Vortex vigorously.

o Surfactant (Phase 3): Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.[1]

e Aqueous (Phase 4): Slowly add 5.0 mL of warm (37°C) ddH20O while stirring.

o Checkpoint: If precipitation occurs, sonicate at 37°C for 5 minutes. If it remains cloudy, the
compound is not suitable for IV; use for PO/IP only.

3.3 Dosing Guidelines

Parameter Specification Notes
) Rat (Sprague-Dawley or Male/Female (check for sex-
Species ] ] o
Wistar) dimorphism in PK)
Rout Intraperitoneal (IP) or Oral IV only if solution is perfectly
oute
(PO) clear.[1]
Start with 20 mg/kg for efficacy
Dose Range 10 — 50 mg/kg
models.[1]
Volume 5 mL/kg e.g., 1.25 mL for a 250q rat.
, Dependent on PK clearance
Frequency QD (Once Daily) or BID

(see Part 4).
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PART 4: PHARMACOKINETIC (PK) VALIDATION
WORKFLOW

Before initiating costly disease models (e.g., xenografts), you must validate that BAY-299
achieves sufficient plasma exposure in your specific rat strain.[1]

4.1 PK Pilot Study Design

Animals: n=3 rats (Cannulated jugular vein recommended for serial sampling).

Dose: Single bolus, 20 mg/kg (IP).[1]

Sampling Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Matrix: Plasma (K2EDTA anticoagulant).[1]

4.2 Bioanalytical Method (LC-MS/MS)

e Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

e Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

e Transition: Monitor parent mass [M+H]+ 430.5 -> Daughter ions (optimize based on
fragmentation).
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Figure 2: PK Validation Workflow. A "Go/No-Go" decision tree ensures resources are not
wasted on efficacy studies if drug exposure is insufficient.

PART 5: EFFICACY STUDY PROTOCOL (Example:
AML Model)
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Context: TAF1 and BRD1 are implicated in maintaining the "stemness" of Acute Myeloid
Leukemia (AML) cells.

5.1 Experimental Setup

e Model: Subcutaneous xenograft of MV4-11 (AML cell line) in NOD/SCID rats.[1]

e Groups (n=8 per group):

o Group A: Vehicle Control (QD).[1]

o Group B: BAY-364 (Negative Control) 40 mg/kg QD.[1]

o Group C: BAY-299 40 mg/kg QD.[1]

e Duration: 21 Days.

5.2 Readouts

e Primary: Tumor Volume (

)[1]
e Secondary: Body Weight (Toxicity marker).[1]
o Terminal: Harvest tumor for Pharmacodynamics (PD).

o PD Marker: gRT-PCR for c-MYC or HEXIM1 (downstream targets of BRD/TAF1 inhibition).
[1]

5.3 Interpretation of Results

» Valid Result: Group C shows statistically significant tumor growth inhibition (TGI) compared
to both Group A (Vehicle) and Group B (Negative Control).[1]

» Off-Target Flag: If Group B (Negative Control) shows significant toxicity or efficacy, the
observed effect in Group C may be non-specific.[1]
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PART 6: REFERENCES

e Bouche, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of
BRPF2 and TAF1/TAF1L Bromodomains."[4][5] Journal of Medicinal Chemistry.

o Core citation for chemical structure, synthesis, and in vitro potency.
e Structural Genomics Consortium (SGC). "Chemical Probe: BAY-299." SGC Probes.
o Source for negative control identification and selectivity data.[2][6]
» Bayer Open Science. "BAY-299 / BAY-364 Pair Characterization." Bayer.[1][7]
o Verification of the probe/control pairing.
e Chemical Probes Portal. "BAY-299 General Profile."
o Independent assessment of probe quality and suitability.

e Jian, Y, et al. (2021). "TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia."
[1] Translational Cancer Research.

o Primary reference for AML efficacy and biological context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [PART 1: EXECUTIVE SUMMARY & COMPOUND
PROFILE]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5443610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5443610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10424181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10424181/
https://www.bayer.com/en/pharma/chemical-probes-open-access
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574167?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

